

# Cedrol Administration Routes: Experimental Data Summary

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Cedrol

CAS No.: 77-53-2

Cat. No.: S523050

Get Quote

Administration Route	Common Doses (in animal studies)	Key Experimental Findings & Effects	Reported Experimental Protocols (from cited studies)
----------------------	----------------------------------	-------------------------------------	--

| **Oral** | 7.5, 15, 30 mg/kg [1] | • Ameliorated LPS-induced memory deficits [1]. • Reduced cerebral AChE activity and oxidative stress [1]. | • **Cedrol** dissolved in DMSO, then diluted with saline [1]. • Administered via oral gavage for two weeks [1]. | | **Intraperitoneal (IP)** | 1 mg/kg (LPS, not **cedrol**) [2] [1] | • **Note: Cedrol** itself was not administered via IP in the searched studies. IP was used to induce inflammation with LPS, after which oral **cedrol** showed efficacy [2] [1]. | • LPS dissolved in saline [2] [1]. • Injected into lower quadrant of abdomen for 7 days [2] [1]. | | **Topical** | 5% (w/w) cream [3] | • Promoted hair growth in mice/rats [3]. • Higher skin retention (AUC) than **cedrol** in ethanol [3]. | • Cream applied once daily to shaved skin [3]. • Skin concentration analyzed by GC-MS [3]. | | **In Vitro** | 0–112 µM [4] | • Inhibited VEGF-induced angiogenesis [4]. • Suppressed glioblastoma cell proliferation [4]. | • Dissolved in DMSO (final concentration <0.5%) [4]. • Cell viability (MTT), migration (wound healing), tube formation assays performed [4]. |

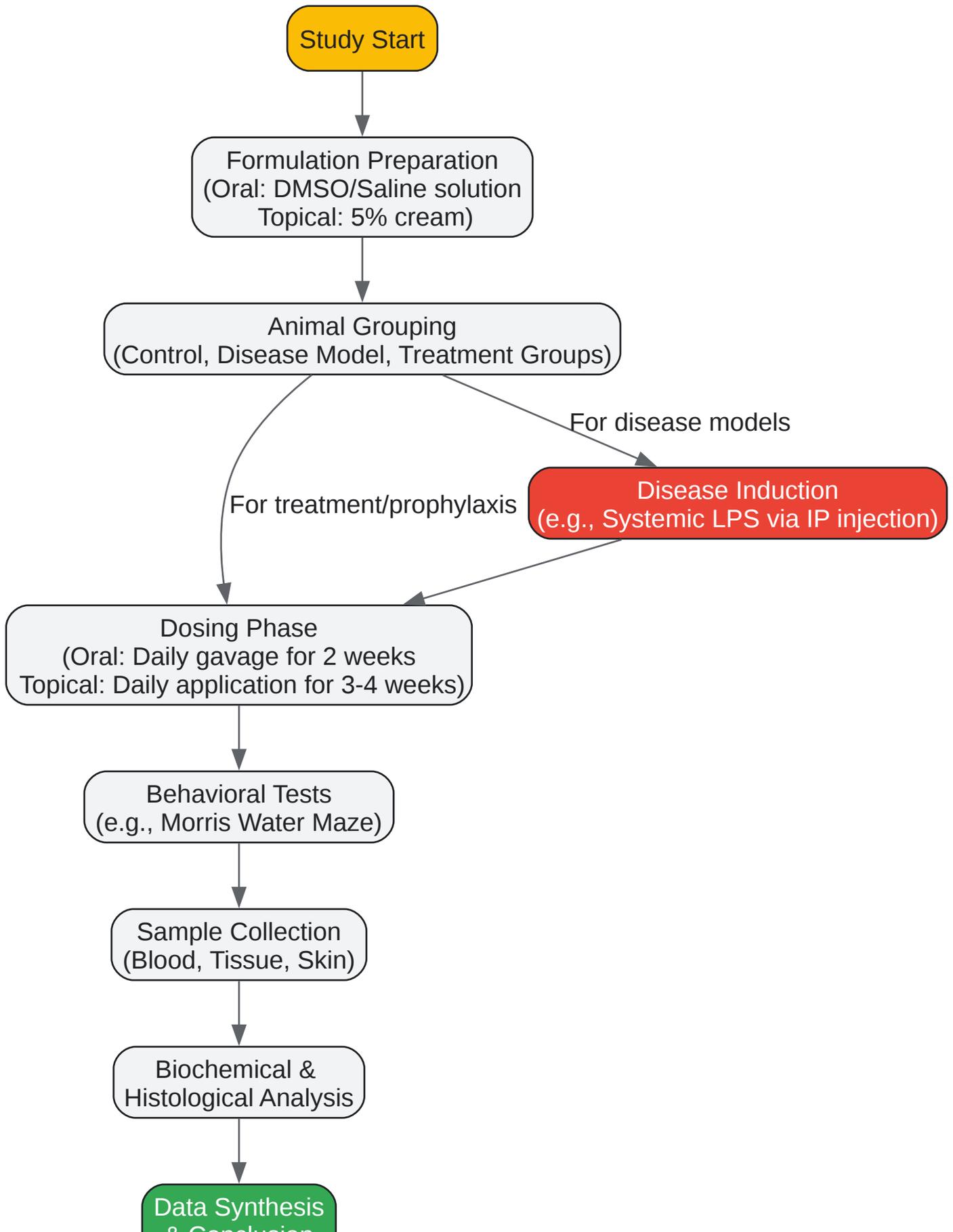
## Experimental Protocols in Detail

Here is a deeper dive into the methodologies from the key studies:

- **Oral Administration for Neuroinflammation [1]**
  - **Formulation:** **Cedrol** was first dissolved in DMSO (3% v/v) and then further diluted with physiological saline (0.9% NaCl) to the final concentrations.
  - **Dosing Regimen:** Male Wistar rats were treated with **cedrol** (7.5, 15, or 30 mg/kg) via oral gavage for two weeks. During the second week, memory impairment was induced by concurrent intraperitoneal (IP) injections of LPS (1 mg/kg).
  - **Key Assessments:** Memory and learning were evaluated using the Morris water maze and passive avoidance tests. Biochemical analyses of the brain tissue included measurements of cytokines (TNF- $\alpha$ , IL-1 $\beta$ ), acetylcholinesterase (AChE) activity, and oxidative stress markers (MDA, total thiol, SOD).
- **Topical Administration for Dermatopharmacokinetics & Efficacy [3]**
  - **Formulation:** A 5% (w/w) **cedrol** cream was developed using an orthogonal test design for optimization. The oil phase (containing **cedrol**) and water phase were heated to 80°C, mixed, and emulsified with agitation.
  - **Dosing Regimen:** The cream (0.04 g) was applied topically once a day to the shaved dorsal skin of mice.
  - **Key Assessments:** For pharmacokinetics, mouse skin was collected at various time points. **Cedrol** was extracted and quantified using GC-MS. Hair growth promotion was macroscopically assessed, and hair follicle phases were analyzed histologically.
- **In Vitro Administration for Anti-Angiogenic Effects [4]**
  - **Formulation:** **Cedrol** was dissolved in DMSO, with the final DMSO concentration in the culture medium kept below 0.5%.
  - **Dosing Regimen:** Human umbilical vein endothelial cells (HUVECs) were treated with **cedrol** (0-112  $\mu$ M) with or without VEGF (20 ng/ml) for up to 24 hours.
  - **Key Assessments:** Cell viability was measured using an MTT assay. Cell migration was assessed using a wound healing (scratch) assay and a Boyden chamber assay. Capillary-like tube formation was evaluated on a Matrigel substrate. Key proteins in the VEGFR2 signaling pathway (AKT, ERK) were analyzed by western blotting.

## Visualizing Experimental Workflows

The following diagram illustrates the logical flow of a typical in vivo study investigating **cedrol**'s effects, synthesizing elements from the oral and topical administration protocols.



## &amp; Conclusion

Click to download full resolution via product page

## Frequently Asked Questions (FAQs)

**Q1: What is the bioavailability of cedrol when administered orally?** Available pharmacokinetic data for **cedrol** is limited. While not directly provided for **cedrol**, one study on a different terpene,  $\alpha$ -cedrene (a cedarwood oil component), reported an absolute oral bioavailability ranging from 42% to 85% in rats, suggesting the possibility of reasonable absorption for this class of compounds [5]. Specific, quantitative bioavailability data for **cedrol** itself remains an area for further research.

**Q2: How does the intraperitoneal (IP) route of administration work?** The IP route involves injecting a substance into the peritoneal cavity. It allows for quick absorption of large volumes [6] through the extensive, highly vascularized peritoneal membrane [7]. Small molecules are primarily absorbed into the portal circulation, while larger molecules enter via the lymphatic system [7]. This route is common in rodent studies due to its rapid onset and ease, but it is minimally used in human clinical practice, mostly for peritoneal cancers [7] [8].

**Q3: Is cedrol safe for topical application in experimental models?** Evidence from animal studies suggests that a 5% **cedrol** cream formulation showed efficacy in promoting hair growth without causing skin irritation in mice and rats [3]. Furthermore, Virginia cedarwood oil (which contains **cedrol**) did not produce skin irritation in human patch tests at concentrations up to 5% [5]. These findings indicate that topical **cedrol** is likely safe for dermal application in models, but concentration-specific testing is always recommended.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. supplementation ameliorates memory deficits by regulating... Cedrol [pmc.ncbi.nlm.nih.gov]
2. Cedrol ameliorates lipopolysaccharide-induced systemic ... [sciencedirect.com]

3. Hair growth promotion effect of cedrol cream and its ... [pmc.ncbi.nlm.nih.gov]
4. Downregulation of VEGFR2 signaling by cedrol abrogates... [spandidos-publications.com]
5. NTP Technical Report on the Toxicity Studies of Cedarwood ... [ncbi.nlm.nih.gov]
6. sciencedirect.com/topics/medicine-and-dentistry/ intraperitoneal -drug... [sciencedirect.com]
7. of Drug Intraperitoneal : Should it Be Used in... Route Administration [pmc.ncbi.nlm.nih.gov]
8. injection - Wikipedia Intraperitoneal [en.wikipedia.org]

To cite this document: Smolecule. [Cedrol Administration Routes: Experimental Data Summary]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b523050#cedrol-administration-route-comparison>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)